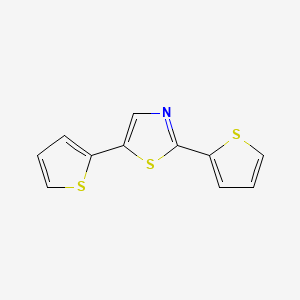

2,5-dithiophen-2-yl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dithiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS3/c1-3-8(13-5-1)10-7-12-11(15-10)9-4-2-6-14-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCIPLXSEBFYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203518 | |

| Record name | Thiazole, 2,5-di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54987-01-8 | |

| Record name | Thiazole, 2,5-di-2-thienyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54987-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2,5-di-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054987018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2,5-di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Heterocyclic Building Blocks in Conjugated Systems

Conjugated systems, characterized by alternating single and multiple bonds, form the electronic backbone of a wide array of organic functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of heterocyclic units into these systems is a powerful strategy for fine-tuning their optoelectronic properties.

Heterocycles introduce atoms other than carbon into the cyclic structure, which can significantly influence the electron distribution and energy levels of the molecule. beilstein-journals.orgnih.gov For instance, the presence of electronegative atoms like nitrogen can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), impacting the material's charge injection and transport characteristics, as well as its stability in ambient conditions. researchgate.net The diverse range of available heterocyclic structures provides a vast chemical space for the rational design of materials with specific functionalities. nih.gov

The Scientific Case for Investigating 2,5 Dithiophen 2 Yl 1,3 Thiazole As a π Conjugated Component

The molecular architecture of 2,5-dithiophen-2-yl-1,3-thiazole is particularly compelling for its potential in π-conjugated systems. It features a central electron-deficient 1,3-thiazole ring flanked by two electron-rich thiophene (B33073) rings. This donor-acceptor-donor (D-A-D) type structure is a well-established design principle for creating materials with low bandgaps, a crucial property for efficient light absorption in photovoltaic applications.

The thiazole (B1198619) core, with its imine (-N=C-) linkage, acts as an electron-accepting unit. researchgate.net This is expected to lower the LUMO energy level of the molecule. Conversely, the thiophene rings are known for their electron-donating properties, which tend to raise the HOMO energy level. The combination of these effects leads to a reduced HOMO-LUMO gap, enabling the molecule to absorb light at longer wavelengths.

Furthermore, the linear arrangement of the thiophene and thiazole rings promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The planarity of the molecule, a key factor for effective orbital overlap, is another advantageous feature inherited from its constituent heterocycles.

An Overview of Thiazole and Thiophene Derivatives in Functional Materials

Classical Synthetic Approaches to this compound

Traditional methods for synthesizing this compound often rely on well-established organometallic cross-coupling reactions and classical condensation strategies for the formation of the central thiazole ring.

Grignard-Based Cross-Coupling Reactions

Grignard reagents are powerful nucleophiles in carbon-carbon bond formation. In the context of synthesizing dithienylthiazoles, a Grignard reagent derived from a halothiophene can be coupled with a dihalothiazole. For instance, 2-thienylmagnesium bromide could be reacted with 2,5-dibromothiazole (B130459) in the presence of a suitable catalyst, typically a palladium or nickel complex. researchgate.netresearchgate.net The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent has been explored as a more environmentally friendly alternative to traditional solvents like tetrahydrofuran (B95107) (THF) in Grignard cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds between sp2-hybridized carbon atoms, making them ideal for the synthesis of this compound. arkat-usa.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of this compound, this could involve the reaction of 2-thiopheneboronic acid with 2,5-dihalothiazole or, conversely, a thiazole-2,5-diboronic acid derivative with a 2-halothiophene. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. youtube.comyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A potential route to this compound would be the reaction of 2-(tributylstannyl)thiophene (B31521) with 2,5-dihalothiazole. While effective, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org The mechanism generally involves oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |

| Advantages | Low toxicity of boron reagents, mild reaction conditions, commercially available reagents. nih.gov | Stable organotin reagents, tolerant of many functional groups. organic-chemistry.org |

| Disadvantages | Potential for protodeboronation of heteroaryl boronic acids. nih.gov | High toxicity of tin compounds, purification can be difficult. organic-chemistry.orgwikipedia.org |

| Catalyst System | Pd(0) complex (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃). youtube.comyoutube.com | Pd(0) complex (e.g., Pd(PPh₃)₄). organic-chemistry.orgyoutube.com |

Condensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis and related condensation reactions are fundamental methods for constructing the thiazole ring itself. arkat-usa.org To form this compound, a thiophene-containing thioamide (e.g., thiophene-2-carbothioamide) could be reacted with a 2-halo-1-(thiophen-2-yl)ethan-1-one. This approach builds the dithienylthiazole skeleton by forming the central thiazole ring with pre-attached thiophene moieties. Variations of this method, such as the Cook-Heilbron synthesis, can also be employed. pharmaguideline.com These reactions often require heating and can be catalyzed by acids. nih.gov

Modern and Environmentally Benign Synthesis Protocols

Recent research has focused on developing more sustainable and efficient synthetic methods, including transition-metal-free routes and the use of microwave irradiation to accelerate reactions.

Transition Metal-Free Routes

While less common for this specific target, research into transition-metal-free C-H arylation and other coupling methods is an active area. These methods often utilize strong bases or photochemical activation to forge new carbon-carbon bonds, avoiding the cost and toxicity associated with transition metals. The development of such a route for this compound would represent a significant advancement in green chemistry.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the synthesis of heterocyclic compounds. researchgate.netjocpr.com The key advantages of microwave heating are rapid reaction times, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.net Both the palladium-catalyzed cross-coupling reactions and the condensation reactions for thiazole ring formation can be significantly enhanced by microwave irradiation. For example, the synthesis of related thiazole derivatives has been achieved in minutes under microwave conditions, compared to hours with conventional heating. nih.govnih.gov This technique not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and solvent usage. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.netnih.gov |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Yields | Often moderate to good | Often improved yields researchgate.netresearchgate.net |

| Side Reactions | More prevalent due to longer reaction times | Often reduced, leading to purer products |

| Environmental Impact | Higher energy consumption, larger solvent volumes | Lower energy consumption, potentially less solvent researchgate.net |

One-Pot Reaction Systems

One-pot reactions offer a streamlined and efficient approach to synthesizing complex molecules like this compound and its derivatives, minimizing waste and simplifying purification processes. ijcce.ac.ir These methods are particularly valuable in the construction of heterocyclic systems where multiple bond formations are required.

A notable example is the two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, which are structurally related to the target thiazole. semanticscholar.org This process begins with the reaction of an aryl hydrazide and an aryl aldehyde to form an N-acylhydrazone intermediate. Without isolation, a thionating agent like Lawesson's reagent is introduced, leading to the formation of the final thiadiazole product in moderate to high yields. semanticscholar.org This strategy highlights the potential for similar one-pot approaches to thiazole synthesis, where a key intermediate is generated in situ and subsequently cyclized.

In a similar vein, multi-component reactions have been developed for the synthesis of complex thiazole derivatives. ijcce.ac.ir For instance, a one-pot condensation of 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde has been shown to produce novel thiazole compounds. ijcce.ac.ir This approach, often catalyzed by an acid like orthophosphoric acid, demonstrates the feasibility of combining multiple starting materials in a single reaction vessel to construct intricate molecular frameworks. ijcce.ac.ir

The efficiency of these one-pot systems is often dependent on the careful selection of reagents and reaction conditions. For example, in the synthesis of 2,5-diphenyl-1,3,4-thiadiazole, the amount of Lawesson's reagent was found to be a critical parameter, with 0.8 equivalents providing the optimal yield. semanticscholar.org

| Product | Starting Materials | Reagents | Yield | Reference |

| 2,5-diphenyl-1,3,4-thiadiazole | Benzoylhydrazide, Benzaldehyde | Lawesson's reagent | 79% | semanticscholar.org |

| 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4 ylmethylene]- hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | Not specified | ijcce.ac.ir |

Functionalization and Derivatization Strategies for Optoelectronic Applications

The optoelectronic properties of this compound-based materials can be finely tuned through various functionalization and derivatization strategies. These modifications are crucial for optimizing their performance in devices such as organic solar cells and light-emitting diodes.

Regioselective Functionalization of Thiophene and Thiazole Moieties

Precise control over the position of functional groups on the thiophene and thiazole rings is essential for tailoring the electronic and physical properties of the resulting materials. Regioselective functionalization allows for the strategic placement of substituents to influence molecular packing, energy levels, and solubility.

A modular synthetic route has been developed for the programmed synthesis of tetra-arylated thiophenes, where an ester activating/directing group enables the sequential functionalization of individual positions via regioselective halogenations and cross-coupling reactions. nih.gov This method provides a high degree of control over the final structure. nih.gov Similarly, the ortho-selective metalation of aryl azoles, including thiazoles, has been achieved using tailored magnesium amide bases. nih.gov This allows for the introduction of functional groups at specific positions on the aryl rings attached to the azole core, which is a powerful tool for creating pharmaceutically relevant molecules and can be adapted for materials science applications. nih.gov

The synthesis of copolymers of thiophene and thiazole has also demonstrated the importance of regioregulation. acs.org The arrangement of the monomer units significantly impacts the stacking structure and optical properties of the resulting polymers.

Introduction of Conjugated Side Chains

Attaching conjugated side chains to the main backbone of a polymer is a powerful strategy to enhance its solution processability and influence its electronic properties. nih.govacs.org For instance, introducing a thiophene-conjugated side chain on a benzodithiophene (BDT) unit in donor-acceptor copolymers resulted in a red-shifted absorption spectrum compared to analogues with simple alkoxy side chains. acs.org This indicates a more extended π-conjugation, which is beneficial for light harvesting in solar cells.

The introduction of bulky side chains, such as octyloxy groups, has been shown to improve the solubility of polymers, leading to the formation of uniform and smooth thin films. nih.gov This is critical for device fabrication and performance. Furthermore, the systematic variation of side chains on 1,2,5-thiadiazole-azacycles has been used to discover potent and selective muscarinic agonists, demonstrating the broad applicability of this strategy in tuning molecular function. nih.gov

Molecular Design for Donor-Acceptor (D-A) Configurations

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics. In this design, electron-donating and electron-accepting moieties are combined within the same molecule or polymer to facilitate intramolecular charge transfer (ICT). mdpi.com This is crucial for applications in photovoltaics and light-emitting devices.

The this compound unit can act as a component in such D-A systems. For example, alternating donor-acceptor copolymers have been synthesized using a 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole acceptor unit. korea.ac.kr The choice of the donor unit, such as indolocarbazole or indenofluorene, significantly influences the resulting polymer's properties, including its optical band gap and energy levels. korea.ac.kr

The design of D-A small molecules has also been explored, where modifying the spacer group between the donor and acceptor units can alter the backbone curvature and, consequently, the charge carrier mobility. acs.org For example, using bithiophene versus thienothiophene as a spacer between a thieno[3,2-b]pyrrole donor and a benzo[c] ijcce.ac.irkorea.ac.krkorea.ac.krthiadiazole acceptor leads to molecules with different degrees of planarity and performance in organic field-effect transistors. acs.org

| Polymer/Molecule | Donor Unit | Acceptor Unit | Key Feature | Application | Reference |

| PIC-TZ | Indolo[3,2-b]carbazole | 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole | Fused coplanar backbone | Photovoltaic cells | korea.ac.kr |

| PIF-TZ | Indeno[1,2-b]fluorene | 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole | High charge mobility | Photovoltaic cells | korea.ac.kr |

| PTOBDTDTBT | Benzo[1,2-b:4,5-b']dithiophene with conjugated side chain | 4,7-bis(thiophen-2-yl)benzo[c] ijcce.ac.irkorea.ac.krkorea.ac.krthiadiazole | Improved solution processability | Polymer solar cells | nih.gov |

| PBDT-FBTA | Benzodithiophene with thiophene-conjugated side chain | Benzotriazole with fluorine substitution | Red-shifted absorption | Polymer solar cells | acs.org |

| TP-BT4T-TP | 4H-thieno[3,2-b]pyrrole | Benzo[c] ijcce.ac.irkorea.ac.krkorea.ac.krthiadiazole with bithiophene spacer | Bent backbone | Organic field-effect transistors | acs.org |

| TP-BT2TT-TP | 4H-thieno[3,2-b]pyrrole | Benzo[c] ijcce.ac.irkorea.ac.krkorea.ac.krthiadiazole with thienothiophene spacer | Linear backbone | Organic field-effect transistors | acs.org |

Synthetic Challenges and Optimization of Reaction Conditions

Despite the advancements in synthetic methodologies, the preparation of this compound and its derivatives is not without its challenges. The optimization of reaction conditions is paramount to achieving high yields and purity, which are critical for their application in high-performance devices.

One significant challenge lies in controlling the regioselectivity of reactions, especially when dealing with multiple reactive sites on the heterocyclic rings. korea.ac.kr The formation of undesired isomers can complicate purification and negatively impact the material's properties. The use of specific catalysts and directing groups is often necessary to overcome this hurdle. nih.gov

Another challenge is ensuring the solubility of the target compounds and their polymeric derivatives. Poor solubility can hinder their characterization and processing into thin films for device fabrication. The introduction of appropriate side chains is a common strategy to address this issue, but this can also add to the synthetic complexity. korea.ac.kr

Furthermore, the scale-up of these syntheses for potential commercial applications can be problematic. Reactions that work well on a small laboratory scale may not be easily transferable to larger production volumes. Therefore, the development of robust and scalable synthetic protocols is an ongoing area of research.

The synthesis of thiazole derivatives can also be sensitive to reaction conditions such as temperature and the choice of solvent and catalyst. For example, in the one-pot synthesis of certain thiazoles, the use of a catalytic amount of orthophosphoric acid in acetonitrile (B52724) was found to be effective. ijcce.ac.ir Similarly, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles required careful optimization of the amount of Lawesson's reagent to maximize the yield. semanticscholar.org These examples underscore the importance of fine-tuning reaction parameters to achieve the desired outcome.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of conjugated molecules like this compound. The absorption of ultraviolet and visible light excites electrons from lower to higher energy orbitals, revealing information about the extent of π-conjugation and the electronic transitions within the molecule.

The electronic absorption spectra of this compound and related copolymers are characterized by strong absorption bands, which are attributed to π-π* transitions within the conjugated backbone. The position of the maximum absorption wavelength (λmax) is a key indicator of the effective conjugation length. For instance, copolymers incorporating thiophene and thiazole units exhibit absorption maxima that can be tuned by altering the chemical structure.

In donor-acceptor-donor type polymers, the introduction of electron-withdrawing units like benzothiadiazole alongside electron-donating thiophene rings can lead to materials with low band gaps. For example, a copolymer of 4,7-di(thiophen-2-yl)benzo[c] nih.govtue.nlresearchgate.netthiadiazole (TBT) and 3,4-ethylenedioxythiophene (B145204) (EDOT) shows a maximum absorption at 600 nm in its neutral state. nih.gov The optical band gap (Eg) of these materials, calculated from the onset of the π-π* transition, is a critical parameter. For a copolymer of TBT and EDOT, the band gap was determined to be 1.32 eV, which is lower than that of the corresponding homopolymers, P(TBT) (1.55 eV) and PEDOT (1.60 eV). nih.gov This demonstrates that copolymerization is an effective strategy for tuning the electronic properties.

The planarity of the molecular structure also significantly influences the electronic transitions. Increased planarity generally leads to a more extended π-conjugation and a red-shift in the absorption spectrum. Conversely, steric hindrance, which can be introduced by bulky substituents, may cause a blue-shift. tue.nl The absorption spectra of thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, for example, are significantly red-shifted in the solid state compared to in solution, indicating changes in molecular conformation and packing. nih.gov

Table 1: UV-Vis Absorption Data for Selected Thiophene-Thiazole Based Compounds

| Compound/Copolymer | Solvent/State | λmax (nm) | Optical Band Gap (Eg) (eV) |

| P(TBT) | Film | 560 | 1.55 |

| P(TBT-co-EDOT) | Film | 600 | 1.32 |

| PEDOT | Film | 585 | 1.60 |

| (MeOPh)₂TTz | Crystal | ~475 | Not Specified |

This table presents a selection of UV-Vis absorption data for thiophene-thiazole based polymers and small molecules, highlighting the effect of structure on the absorption maximum and optical band gap.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the polarity of the molecule's ground and excited states. For compounds with a significant change in dipole moment upon photoexcitation, the absorption and emission spectra will show a pronounced dependence on the solvent polarity.

Derivatives of this compound, particularly those with donor-acceptor architectures, are expected to exhibit solvatochromism. For instance, studies on related benzothiadiazole derivatives functionalized with triphenylamine, carbazole (B46965), or tetraphenylethylene (B103901) have shown remarkable solvatochromic fluorescence characteristics. mdpi.com As the solvent polarity increases, the emission wavelength of these compounds shifts to longer wavelengths (a bathochromic shift). mdpi.com This behavior is indicative of a more polar excited state compared to the ground state.

The solvatochromic effect in 2,5-diphenyl-thiazolo[5,4-d]thiazole (DTTz) has been analyzed using Lippert's equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. researchgate.net The linear relationship observed confirms the influence of solvent polarity on the electronic transitions. Similarly, the emission wavelengths of certain oxazol-5-one derivatives containing thiophene are very sensitive to solvent polarity, showing a red shift in polar solvents. researchgate.net

Table 2: Solvatochromic Shift for a Benzothiadiazole Derivative (Compound 2)

| Solvent | Emission Maxima (nm) |

| Toluene | 515 |

| Dichloromethane | 545 |

| Tetrahydrofuran | 535 |

| Acetonitrile | 564 |

This table illustrates the solvatochromic behavior of a representative benzothiadiazole derivative, showing the shift in emission maxima with increasing solvent polarity. mdpi.com

Emission Spectroscopy (Fluorescence)

Fluorescence spectroscopy is a powerful technique for studying the emissive properties of molecules. It provides information on the fluorescence quantum yield, emission maxima, and excited-state lifetime, which are crucial for applications in optoelectronic devices and as fluorescent probes.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Thienyl- and bithienyl-1,3-benzothiazoles have been synthesized and shown to possess strong fluorescence. researchgate.net The emission maxima of these compounds are influenced by the solvent polarity, consistent with their solvatochromic behavior. researchgate.net

For example, 2,5-diphenyl-thiazolo[5,4-d]thiazole is used as a fluorescence standard with a known quantum yield of 16%. researchgate.net The fluorescence emission spectrum is often a mirror image of the absorption spectrum, which suggests that no significant geometrical changes occur in the molecule upon excitation. researchgate.net In a series of benzothiazole-difluoroborate complexes, the fluorescence quantum yield was found to be tunable by altering the substituents. nih.gov For some of these complexes, the quantum yield approached 100%, indicating highly efficient emission. nih.gov

The emission maxima for thiazolothiazole derivatives can span a wide range of the visible spectrum, from blue to orange-red, depending on the molecular packing in the solid state. nih.gov For instance, (MeOPh)₂TTz crystals exhibit an orange-red fluorescence. nih.gov

Table 3: Fluorescence Data for Selected Compounds

| Compound | Solvent/State | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) |

| 2,5-diphenyl-thiazolo[5,4-d]thiazole | CHCl₃ | Not Specified | 0.16 |

| Benzothiazole-difluoroborate (CF₃/OMe) | Not Specified | Not Specified | ~1.0 |

| (MeOPh)₂TTz | Crystal | Orange-Red | Not Specified |

This table provides a summary of fluorescence data for selected thiazole-containing compounds, highlighting their emission colors and quantum yields.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While this compound itself has not been extensively studied for AIE, derivatives incorporating AIE-active moieties like tetraphenylethylene (TPE) have been developed. mdpi.comrsc.org For instance, benzothiadiazole derivatives functionalized with TPE exhibit remarkable AIE characteristics. mdpi.com In a good solvent like pure DMF, these compounds may show weak emission. However, with the addition of a poor solvent like water, the formation of nanoaggregates leads to a significant enhancement in fluorescence intensity. mdpi.com Dynamic light scattering (DLS) experiments can confirm the formation of these nanoaggregates. mdpi.com

The AIE effect can be utilized for various applications, including the development of fluorescent probes. For example, AIE polymers containing dithioacetal groups have been used for the detection of Hg²⁺ ions in aqueous solutions. rsc.org The design of new carbazole-based pyranones has also led to materials with excellent AIE behavior, showing a 70-fold increase in fluorescence in an 80% water/DMSO mixture. thieme-connect.de

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. It provides information about the oxidation and reduction potentials, which are related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These parameters are crucial for understanding the charge transport properties of materials and their suitability for use in electronic devices.

The electrochemical behavior of copolymers containing thiophene and thiazole units has been investigated to understand their redox stability and charge-carrying capabilities. For instance, the electropolymerization of 4,7-di(thiophen-2-yl)benzo[c] nih.govtue.nlresearchgate.netthiadiazole (TBT) with EDOT can be carried out using cyclic voltammetry. nih.gov The resulting copolymer exhibits distinct redox peaks corresponding to its oxidation and reduction processes.

The oxidation potential of polymers is affected by factors such as alkyl substitution, which can influence the planarity and electronic properties of the polymer backbone. tue.nl In the case of thiophene-based microporous polymer networks, the addition of boron trifluoride diethyl etherate (BFEE) during electropolymerization has been shown to reduce the required polymerization potential and improve the electrochemical behavior of the resulting films. acs.org

The electrochemical properties of 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives have also been studied, revealing that the strong electron-withdrawing nature of the >SO₂ group significantly facilitates the electroreduction process. researchgate.net This highlights the profound impact that substituents can have on the redox behavior of these heterocyclic systems.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of conjugated materials, including their potential for use in electronic devices. These values are typically determined using electrochemical methods, such as cyclic voltammetry (CV).

For polymers structurally related to poly(this compound), HOMO energy levels have been found to be in the range of -5.51 to -5.54 eV. researchgate.net These high HOMO levels are indicative of a strong electron-donating nature, which can contribute to the oxidative stability of the material. researchgate.net In donor-acceptor-donor type polymers, the HOMO levels are largely influenced by the electron-donating moieties, in this case, the thiophene rings. The LUMO levels, conversely, are more influenced by the electron-accepting unit, the thiazole ring. The specific values for poly(this compound) are determined from its oxidation potential. DFT calculations, correlated with experimental redox potentials, are also a common method for estimating HOMO and LUMO energy levels in such compounds. researchgate.net

Table 1: Representative HOMO/LUMO Data for Related Thiophene-Based Polymers

| Polymer Family | HOMO Energy (eV) | LUMO Energy (eV) | Method |

|---|---|---|---|

| DPP-based polymers | -5.51 to -5.54 | Not Specified | Electrochemical |

| PDTVB | Not Specified | Not Specified | Electrochemical |

This table presents data for structurally related polymers to provide context due to the absence of specific values for poly(this compound) in the provided search results.

Electrochemical Band Gap Calculations

The electrochemical band gap (Eg) is a key characteristic of a semiconductor and is calculated from the difference between the onset oxidation potential (Eox) and onset reduction potential (Ered) obtained from cyclic voltammetry. This value often correlates well with the optical band gap determined from UV-Vis spectroscopy.

For a series of related donor-acceptor polymers, low bandgaps in the range of 1.5–1.8 eV have been reported, which is a desirable feature for applications in photovoltaics. researchgate.net For other related polymers incorporating 3,4-ethylenedioxythiophene (EDOT), bandgaps have been measured between 1.4 and 2.3 eV. researchgate.net The specific electrochemical band gap for poly(this compound) is derived from its cyclic voltammogram, reflecting the energy difference between its highest occupied and lowest unoccupied molecular orbitals.

Redox Potentials and Electrochemical Stability

Cyclic voltammetry is the primary technique used to study the redox behavior of electroactive polymers. The resulting voltammograms reveal the oxidation and reduction potentials, providing insight into the ease with which the material can be doped (p-doped or n-doped) and its stability in different redox states.

Research on the polymer poly(this compound) indicates that it can be prepared by electropolymerization. researchgate.net Studies on similar materials show that two distinct oxidation states can often be resolved in their cyclic voltammograms, which points to the formation of stable polaron species at intermediate doping levels. researchgate.net The stability of these redox states is a crucial factor for applications in electrochromic devices and batteries. Polymers with high HOMO levels have been noted for their enhanced oxidative stability. researchgate.net The electrochemical behavior can be influenced by the solvent and supporting electrolyte used in the measurements. researchgate.net

Vibrational Spectroscopy (FT-IR) for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the chemical structure of a synthesized monomer and its subsequent polymer. The technique identifies characteristic vibrational modes of the functional groups present in the molecule.

For thiophene-containing polymers, FT-IR spectra typically show characteristic peaks corresponding to the C-H stretching of the aromatic rings and the C=C and C-S vibrations within the thiophene units. In a related palladium complex, a thiophene-based band was observed around 850 cm⁻¹. researchgate.net For imidazole/pyridine copolymers with aromatic structures, weak peaks around 3010-3080 cm⁻¹ are attributed to aromatic C-H stretching vibrations, while bands in the 1450-1625 cm⁻¹ region are due to C=N and other ring stretching vibrations. researchgate.net The FT-IR spectrum of this compound and its polymer would be expected to show similar characteristic peaks, confirming the presence of both the thiophene and thiazole ring systems.

Table 2: Typical FT-IR Absorption Regions for Related Structures

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 1625 - 1450 | C=C and C=N Ring Stretching |

This table provides general absorption regions based on data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon) NMR, is an indispensable technique for the detailed structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum would show distinct signals for the protons on the thiazole ring and the two thiophene rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the structure. For related complex structures, combined analysis of ¹³C and ¹H NMR has been used to determine spin densities and confirm molecular structures. researchgate.net While specific ppm values for this compound are not available in the provided results, analysis of its synthesized batches would rely on these NMR techniques for verification of its purity and structural integrity. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Electronic Structure and Molecular Dynamics

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the electronic structure and properties of molecules like 2,5-dithiophen-2-yl-1,3-thiazole and its derivatives. These methods provide a balance between computational cost and accuracy, enabling detailed analysis of various molecular characteristics.

Prediction and Validation of Electronic Energy Levels (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and the energy required for electronic excitation. nih.gov

Theoretical calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are used to predict these energy levels. nih.gov For instance, studies on related thiazole (B1198619) derivatives show that substituents can significantly influence the HOMO-LUMO gap. nih.govresearchgate.net Electron-withdrawing groups, such as a nitro group, tend to lower the LUMO energy and decrease the gap, suggesting increased reactivity. nih.gov In contrast, electron-donating groups can raise the HOMO energy level.

The calculated HOMO-LUMO gaps for a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives ranged from 3.15 eV to 3.83 eV. nih.gov For copolymers based on 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole, the optical band gaps were determined to be 2.14 eV and 2.21 eV. korea.ac.kr These theoretical predictions are often validated by experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, which provide empirical data on redox potentials and optical absorption, respectively. researchgate.net

Below is a table showcasing calculated HOMO-LUMO gaps for various related compounds:

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| PTBTT | -5.68 | -3.91 | 1.77 |

| PHTBTHT | -5.71 | -3.72 | 1.99 |

| PFBTF | -5.61 | -4.04 | 1.57 |

| PTTBTTT | -5.51 | -3.71 | 1.80 |

| PIC-TZ | 2.14 | ||

| PIF-TZ | 2.21 | ||

| Poly[3-(benzo[d]thiazole-2-yl)thiophene] | 0.6210 | ||

| Poly[3-(benzo[d]oxazole-2-yl)thiophene] | 0.2390 |

Data sourced from various computational studies on related thiophene (B33073) and thiazole-containing polymers. korea.ac.krcore.ac.ukresearchgate.net

Analysis of Charge Density Distribution and Charge Transfer Characteristics

DFT calculations are instrumental in visualizing the distribution of electron density within a molecule. The inherent dipolar nature of the thiazole ring, with an electron-poor C2 and an electron-rich C5, significantly influences the charge distribution and charge transfer characteristics of the entire molecule. researchgate.net

The analysis of frontier molecular orbitals (FMOs) reveals the regions of highest electron density for both HOMO and LUMO. For many thiazole-derived compounds, the HOMO is often localized on the electron-rich thiophene rings, while the LUMO is centered on the electron-accepting thiazole core. This spatial separation of FMOs is indicative of intramolecular charge transfer upon photoexcitation.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of a molecule dictates its physical and electronic properties. DFT calculations are used to perform geometrical optimization, finding the most stable conformation (the one with the lowest energy). researchgate.net This is particularly important for oligomers and polymers where rotation around single bonds can lead to different torsional angles and varying degrees of planarity. researchgate.net

For instance, in the gas phase, the optimized structure of a related thiophene derivative showed that the substituent rings stabilize themselves at a maximum distance from each other, indicating free rotation. researchgate.net However, in the solid state, intermolecular interactions can restrict this rotation, leading to a more planar structure. researchgate.net This planarity is crucial for efficient charge transport in organic semiconductor applications, as it facilitates π-π stacking and intermolecular orbital overlap.

Molecular Dynamics (MD) Simulations for Material Behavior

While DFT provides insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a larger ensemble of molecules, mimicking the bulk material. rsc.orgnih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the morphology and dynamic behavior of materials. rsc.orguri.edu

For thiophene-based oligomers, MD simulations have been used to study their liquid-crystalline phase behavior at high temperatures. rsc.org These simulations can predict how the molecules pack in the solid state and how this packing is affected by factors like molecular length and temperature. This information is critical for understanding and predicting the charge transport properties of the material in thin-film devices. Furthermore, MD simulations can assess the stability and conformational behavior of these compounds within specific environments, such as the binding site of a protein. nih.govnih.gov

Calculation of Electronic Reorganization Energies

The efficiency of charge transfer between molecules is influenced by the reorganization energy. This energy represents the geometric relaxation energy required for a molecule to adjust its structure upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge transfer rate.

DFT calculations are used to compute both the internal (intramolecular) and external (intermolecular) reorganization energies. The internal reorganization energy is associated with the changes in bond lengths and angles within a single molecule. Studies on related polythiophenes containing benzothiazole (B30560) have shown that substituent groups can have a notable effect on these structural parameters and, consequently, on the reorganization energy. nih.gov

Elucidation of Structure-Property Relationships through Computational Modeling

A primary goal of computational modeling is to establish clear relationships between a molecule's chemical structure and its observed properties. By systematically modifying the structure of this compound and its analogs in silico, researchers can predict how these changes will affect its electronic and optical characteristics. researchgate.netnih.gov

For example, substituting different groups on the thiophene or thiazole rings can tune the HOMO-LUMO gap, alter the charge distribution, and influence the molecular packing. nih.govresearchgate.netnih.gov Computational studies have demonstrated that the strategic placement of donor and acceptor moieties can significantly enhance properties like the first hyperpolarizability (a measure of nonlinear optical activity). researchgate.net The insights gained from these computational models are invaluable for the rational design of new materials with optimized performance for specific applications. nih.gov

Predictive Molecular Engineering for Tunable Electronic and Optical Properties

Computational and theoretical investigations are pivotal in understanding and predicting the electronic structure and potential applications of novel organic semiconductor materials. For compounds like this compound and its derivatives, theoretical modeling, particularly using Density Functional Theory (DFT), provides profound insights into their electronic and optical properties. This predictive power allows for targeted molecular engineering, enabling the fine-tuning of these properties for specific applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The core principle of predictive molecular engineering for this class of compounds lies in establishing a clear structure-property relationship. By systematically modifying the molecular structure of the this compound backbone, it is possible to modulate key electronic parameters. These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap (E_g), and the intramolecular charge transfer characteristics. These electronic features, in turn, govern the material's optical absorption and emission spectra, as well as its charge transport capabilities.

Detailed Research Findings

Computational studies on polymers and oligomers containing the 2,5-bis(2-thienyl)thiazole unit have provided foundational knowledge. Early investigations using ab initio calculations on poly[2,5-bis(2-thienyl)thiazole] helped to interpret the differences in redox potentials and electronic absorbance spectra. researchgate.netresearchgate.net These calculations focused on determining the HOMO and LUMO energies to understand the electronic transitions and the stability of p- and n-doped states. researchgate.net

More recent research on related donor-acceptor polymers has utilized DFT to investigate geometric and electronic structures. researchgate.net These studies show that achieving a coplanar conformation is crucial for narrowing the band gap, which is a desirable trait for many organic electronic applications. researchgate.net The strategic introduction of various substituent groups on the thiophene or thiazole rings is a primary method for tuning the electronic properties. For instance, the introduction of electron-donating groups, such as alkoxy or alkyl chains, is predicted to raise the HOMO energy level. Conversely, the incorporation of electron-withdrawing groups, like cyano or fluoro groups, is expected to lower the LUMO energy level.

Time-dependent DFT (TD-DFT) calculations are employed to predict the optical absorption spectra of these molecules. researchgate.netresearchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. By simulating the effects of different functional groups, researchers can predict how to shift the absorption spectrum to better match the solar spectrum for photovoltaic applications or to achieve specific colors for display technologies. For example, extending the π-conjugation of the molecule by adding more thiophene units or other aromatic systems is a well-established strategy to induce a red-shift (bathochromic shift) in the absorption spectrum and lower the energy gap.

The following data tables illustrate the principles of predictive molecular engineering. Table 1 shows a hypothetical series of this compound derivatives and the predicted impact of different substituents on their electronic properties, based on general principles observed in related compounds. Table 2 provides a similar illustrative look at how structural modifications could tune optical properties.

Interactive Data Tables

| Compound | Substituent (R) on Thiophene Rings | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (E_g) (eV) |

|---|---|---|---|---|

| Parent Compound | -H | -5.50 | -2.30 | 3.20 |

| Derivative A | -OCH3 (Methoxy) | -5.25 | -2.25 | 3.00 |

| Derivative B | -CN (Cyano) | -5.80 | -2.70 | 3.10 |

| Derivative C | -F (Fluoro) | -5.65 | -2.50 | 3.15 |

| Derivative D | -CH3 (Methyl) | -5.40 | -2.28 | 3.12 |

| Compound | Substituent (R) on Thiophene Rings | Predicted λ_max (nm) | Predicted Transition Nature |

|---|---|---|---|

| Parent Compound | -H | 387 | π → π |

| Derivative A | -OCH3 (Methoxy) | 413 | π → π (ICT) |

| Derivative B | -CN (Cyano) | 395 | π → π* (ICT) |

| Derivative C | -F (Fluoro) | 390 | π → π |

| Derivative D | -CH3 (Methyl) | 398 | π → π |

Applications in Advanced Materials Science and Optoelectronics

Organic Semiconductors

The inherent properties of the 2,5-dithiophen-2-yl-1,3-thiazole moiety make it a compelling building block for organic semiconductors. Its planar structure, coupled with the potential for strong intermolecular interactions, facilitates efficient charge transport, a critical requirement for high-performance electronic devices.

Role as Core Building Blocks in Organic Electronic Materials

The this compound unit serves as a fundamental component in the design of advanced organic electronic materials. Its structure can be strategically modified, for instance, by incorporating solubilizing side chains like hexyl groups onto the thiophene (B33073) rings, to create solution-processable semiconductors. This adaptability is crucial for the fabrication of large-area and flexible electronic devices using printing techniques.

A key feature of this building block is the electron-deficient nature of the thiazole (B1198619) ring, which can be paired with electron-donating units to create donor-acceptor (D-A) type materials. This D-A architecture is a cornerstone of modern organic electronics, enabling the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic bandgap is essential for optimizing the performance of devices like organic solar cells.

Furthermore, the replacement of thiophene units with thiazole moieties in larger conjugated systems has been shown to induce planarity through non-covalent S–N interactions. researchgate.netresearchgate.net This increased planarity enhances π-conjugation and intermolecular packing, which are beneficial for charge transport. researchgate.netresearchgate.net

Integration in Organic Field-Effect Transistors (OFETs)

The utility of this compound derivatives as active materials in OFETs has been demonstrated in several studies. These compounds can be incorporated into the active layer of an OFET, where they facilitate the transport of charge carriers (holes or electrons) between the source and drain electrodes under the control of a gate voltage.

For instance, a series of 5′-aryl-substituted 2,5-bis(3′-hexylthiophen-2′-yl)thiazolo[5,4-d]thiazole derivatives have been synthesized and investigated as solution-processable semiconductors for OFETs. researchgate.net The introduction of hexyl side chains ensures good solubility, a prerequisite for device fabrication from solution. researchgate.net The performance of these OFETs is influenced by the specific aryl substituents, which can modify the molecular packing and morphology of the thin film. researchgate.net

The architecture of the OFET device itself, such as a bottom-gate, bottom-contact configuration, is a standard platform for testing the performance of these novel semiconducting materials. acs.org

Analysis of Charge Transport Properties and Carrier Mobility

The charge transport properties of materials based on this compound are a key area of research. The efficiency with which charge carriers move through the material, quantified by the carrier mobility, is a critical parameter for OFET performance.

Studies on derivatives such as 2,5-bis(5-aryl-3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazoles have shown that these materials can achieve field-effect mobilities in the order of 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net The morphology of the deposited thin film plays a crucial role, with fibrillar microcrystalline structures being linked to higher mobility. researchgate.net

In donor-acceptor copolymers incorporating similar structural motifs, hole mobilities have been measured using the space-charge-limited current (SCLC) model. For example, a copolymer containing a 4,7-bis(thiophen-2-yl)benzo[c] researchgate.netkorea.ac.krkorea.ac.krthiadiazole unit, which shares structural similarities with the dithienylthiazole system, exhibited a hole mobility of 4.4 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov Another series of donor-acceptor copolymers based on dithienopyrrole and 4,7-dithien-2-yl- researchgate.netresearchgate.netkorea.ac.kr-benzothiadiazole showed hole mobilities as high as 2.2 × 10⁻³ cm²/(Vs). rsc.org

The molecular weight of the polymer also has a pronounced effect on charge carrier mobility. For poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the degree of polymerization resulted in an increase in carrier mobility by more than three orders of magnitude. nih.gov This highlights the importance of controlling polymer chain length during synthesis to optimize charge transport.

| Material/Device Structure | Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Measurement Technique |

| 5′-Aryl-substituted 2,5-bis(3′-hexylthiophen-2′-yl)thiazolo[5,4-d]thiazole derivatives | Up to 10⁻³ | - | Field-Effect Transistor (FET) |

| DTP-BThTQHx₂ copolymer | 2.2 × 10⁻³ (hole) | - | Field-Effect Transistor (FET) |

| DTP-BThBBT copolymer | 1.2 × 10⁻³ (hole), 5.8 × 10⁻⁴ (electron) | - | Field-Effect Transistor (FET) |

| PTOBDTDTBT:PC₇₁BM blend film | 4.4 × 10⁻⁵ (hole) | - | Space-Charge-Limited Current (SCLC) |

| 2,6-DADTT single crystal OFET | Up to 1.26 | 10⁶ - 10⁸ | Single Crystal OFET |

| TP-BT4T-TP | 2.59 × 10⁻² (hole) | > 10⁴ | Organic Field-Effect Transistor (OFET) |

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

The electronic properties that make this compound derivatives suitable for OFETs also render them promising for applications in organic photovoltaics. Their ability to be incorporated into donor-acceptor systems is particularly advantageous for the fabrication of efficient polymer solar cells.

Design and Synthesis of Donor and Acceptor Materials

In the context of OPVs and PSCs, this compound can be utilized as a building block for either the electron donor or the electron acceptor material. The overarching goal is to create a bulk heterojunction active layer where efficient photo-induced charge separation occurs at the donor-acceptor interface.

The synthesis of alternating donor-acceptor copolymers is a common strategy. For example, copolymers incorporating a 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole unit as the acceptor and various donor units like indolocarbazole or indenofluorene have been synthesized. korea.ac.kr These polymers are designed to have good planarity for enhanced intermolecular packing and high charge mobility. korea.ac.kr The introduction of appropriate side chains is also critical for ensuring solution processability, which is essential for large-scale manufacturing of solar cells. korea.ac.kr

The synthesis of such copolymers often involves palladium-catalyzed cross-coupling reactions, such as Stille coupling, which allows for the precise construction of the polymer backbone. rsc.org

Strategies for Enhancing Power Conversion Efficiencies

A primary objective in OPV research is to maximize the power conversion efficiency (PCE), which is a measure of how effectively sunlight is converted into electrical power. Several strategies are employed to enhance the PCE of devices based on dithienylthiazole materials.

One key strategy is the optimization of the HOMO and LUMO energy levels of the donor and acceptor materials to ensure efficient electron transfer and to achieve a high open-circuit voltage (V_oc). korea.ac.kr For instance, copolymers based on 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole have been designed to have desirable HOMO/LUMO levels that lead to a high V_oc when blended with fullerene derivatives like rsc.orgrsc.orgphenyl-C₆₁-butyric acid methyl ester (PCBM). korea.ac.kr

Another approach is to improve the morphology of the bulk heterojunction active layer. This can be achieved through various means, including the use of solvent additives or thermal annealing, to create a more favorable nanostructure for charge separation and transport. A well-defined, interpenetrating network of donor and acceptor domains is crucial for efficient device operation.

Furthermore, the choice of the donor and acceptor pair is critical. A polymer solar cell based on a novel donor-acceptor polymer, PTOBDTDTBT, containing a 4,7-bis(thiophen-2-yl)benzo[c] researchgate.netkorea.ac.krkorea.ac.krthiadiazole unit, achieved a PCE of 6.21%. nih.gov This highlights the potential of engineering the polymer backbone to achieve high efficiencies. In some cases, all-polymer solar cells have reached efficiencies approaching 16%, demonstrating the rapid progress in this field. researchgate.net

| Polymer/Device Structure | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| PIC-TZ:PCBM | 0.86 | 4.16 | - | 1.64 |

| PIF-TZ:PCBM | - | - | - | - |

| PTOBDTDTBT:PC₇₁BM | 0.80 | 11.94 | 65.10 | 6.21 |

| DTP-BThX:PCBM blends | - | - | - | Up to 1.3 |

| fDTBT-based polymer:PJ1 | - | - | - | Up to 15.8 |

Influence of Molecular Orientation and Film Morphology on Device Performance

The performance of organic electronic devices is not solely determined by the intrinsic properties of the semiconductor molecule but is critically dependent on the collective arrangement of these molecules in the solid state. The molecular orientation and morphology of the thin film dictate the efficiency of charge transport, which is fundamental to the operation of devices like organic field-effect transistors (OFETs) and photovoltaic cells.

For conjugated molecules like this compound and its polymeric derivatives, the planar structure of the thiophene and thiazole rings facilitates intermolecular π-π stacking. This stacking creates pathways for charge carriers to hop between adjacent molecules. The ideal morphology consists of large, highly crystalline domains where the molecules are ordered in a way that maximizes orbital overlap in the direction of current flow. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often desirable for efficient lateral charge transport in OFETs.

Research on related oligofluorene–thiophene films has demonstrated that molecular orientation can be controlled by using alignment layers. For instance, depositing the organic semiconductor onto a mechanically rubbed layer of polytetrafluoroethylene (PTFE) can induce a preferred orientation in the subsequent film, with the long axes of the molecules aligning parallel to the rubbing direction researchgate.net.

Furthermore, post-deposition treatments such as thermal annealing are crucial for optimizing film morphology. Annealing can improve the microstructure and crystallinity of the active layer, leading to more efficient charge transport researchgate.net. The choice of solvents and processing conditions during film deposition also plays a significant role. Studies on benzothiadiazole-based small molecules have shown that using a dual solvent system can dramatically enhance film crystallinity and molecular ordering, leading to a significant improvement in charge carrier mobility rsc.org.

Table 1: Effect of Solvent Ratio on Thin-Film Transistor Performance for a Thiophene-Benzothiadiazole Small Molecule Data synthesized from studies on analogous D-A-D systems.

| Solvent Ratio (CHCl₃:Toluene) | Film Crystallinity | Morphology | Hole Mobility (cm²/Vs) |

| 0:1 | Lower | Less Ordered | ~0.001 |

| 1:1 | Moderate | Improved Ordering | ~0.005 |

| 1.5:1 | Higher | Well-defined Crystalline Domains | ~0.01 |

This highlights that meticulous control over film processing is necessary to translate the promising electronic properties of a single molecule into a high-performance device.

Organic Light-Emitting Diodes (OLEDs)

The D-A-D structure inherent to this compound makes it a prime candidate for use as an emissive material in Organic Light-Emitting Diodes (OLEDs). In such materials, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be tuned by modifying the donor and acceptor units, which in turn controls the color of the emitted light.

In structurally similar systems, the combination of different donor and acceptor fragments has been a successful strategy for creating emitters across the visible spectrum. For example, blue fluorescent materials have been developed using diphenylaminofluorenylstyryl derivatives nih.gov. The variation in the molecular structure leads to changes in both the current-voltage characteristics and the luminescence spectra of the final device ifmo.ru. These changes arise from differences in the electronic structure, charge carrier mobilities, and potential barriers at the interfaces between different layers in the OLED stack ifmo.ru.

To create highly efficient devices, the emissive material is often doped into a host material. Multilayered OLEDs using dibenzo[g,p]chrysene (B91316) derivatives as blue dopants have shown high electroluminescent efficiencies researchgate.net. Similarly, carbazole (B46965) derivatives have been investigated as promising candidates for stable and efficient blue OLEDs researchgate.net. The performance of these devices demonstrates that by carefully designing the molecular structure, materials based on the D-A concept can serve as highly effective emitters for display and lighting applications.

Luminescent Organic Materials and Fluorophores for Advanced Photonics

The conjugated π-system of this compound is inherently fluorescent. The rigid and planar nature of the thiazole and thiophene rings limits non-radiative decay pathways, promoting the emission of light upon excitation. This makes it and its derivatives attractive for applications in photonics, such as in sensors, biological imaging, and solid-state lighting.

The photophysical properties are directly tied to the molecular structure. The D-A-D character often leads to significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the thiophene units to the thiazole core. This ICT state is sensitive to the surrounding environment, which can result in solvatochromism, where the emission color changes with solvent polarity.

Studies on analogous materials have shown that the structure of the compound directly influences the luminescence spectra ifmo.ru. In some cases, the deposition of the material into a thin film can lead to the formation of aggregates or dimers, which exhibit different luminescence spectra compared to the material in solution ifmo.ru. This property can be exploited to achieve different colors in the solid state. For example, by controlling the molecular packing of thiazolo[5,4-d]thiazole (B1587360) derivatives, fluorescence spanning the entire visible spectrum, from blue to red, has been achieved, enabling applications like phosphor-converted white-light emission researchgate.net.

Polymerization Reactions for Conjugated Polymer Development

To harness the properties of this compound in large-area electronics, it is often desirable to incorporate it as a repeating unit in a conjugated polymer. This enhances processability and film-forming properties while maintaining the desirable electronic characteristics.

The this compound monomer can be polymerized to form both homopolymers and copolymers. Copolymers, in particular, offer a versatile platform for tuning material properties by combining the D-A-D monomer with other aromatic units. For instance, copolymerizing an acceptor-type monomer with a strong donor monomer, such as fluorene (B118485) or carbazole, is a common strategy to create low-bandgap polymers for photovoltaic applications.

A facile multicomponent polymerization approach has been used to construct fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, resulting in polymers with high molecular weights (up to 57,000 g/mol ), good solubility, and thermal stability rsc.org. Similarly, thiophene-flanked benzothiadiazole units have been polymerized with fluorene dibromide to yield well-defined alternating copolymers rsc.org. These methods demonstrate established routes for creating high-performance polymers from D-A-D building blocks.

Table 2: Representative Properties of a D-A Copolymer (PFDTBT) Data based on Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] uwaterloo.ca.

| Property | Value |

| Number-Average Molecular Weight (Mₙ) | > 20,000 g/mol |

| Polydispersity Index (PDI) | ~2.5 |

| Emission Wavelength (λₑₘ) | 649 nm (Red) |

| Film Morphology | Uniform, Low Roughness |

Direct (Hetero)arylation Polycondensation

Direct (hetero)arylation polycondensation (DArP or DHAP) has emerged as a powerful and more sustainable method for synthesizing conjugated polymers. Unlike traditional cross-coupling reactions (e.g., Stille, Suzuki), DArP does not require the pre-synthesis of organometallic (tin or boron) reagents. Instead, it creates C-C bonds by directly coupling a C-H bond with a C-X (X = Br, I) bond, with the primary byproduct being a hydrohalic acid. This reduces the number of synthetic steps and toxic metal waste. rsc.orguwaterloo.ca

The thiophene units in this compound possess reactive C-H bonds that are suitable for DArP. However, a significant challenge in DArP is controlling the selectivity of the C-H activation to prevent defects in the polymer chain, which can disrupt conjugation and degrade performance uwaterloo.ca. Extensive research has focused on developing specialized palladium catalyst systems, often involving specific phosphine (B1218219) ligands or additives, to achieve high yields, high molecular weights, and low defect concentrations nih.govnih.gov. Successful DArP has been used to synthesize a variety of thiophene- and bithiazole-based polymers, demonstrating its viability for producing materials derived from monomers like this compound. rsc.orguwaterloo.ca

The ability to precisely engineer the polymer backbone is key to controlling the final properties of the material. For polymers containing this compound units, several strategies can be employed:

Regioregularity: For substituted thiophenes, controlling the orientation of the monomer units during polymerization is crucial. A high degree of head-to-tail (HT) coupling in poly(3-alkylthiophene)s leads to a more planar backbone, which promotes crystalline packing and enhances charge carrier mobility nih.gov. Similar control would be important for polymers made from substituted dithienylthiazole monomers.

Donor-Acceptor Combination: The choice of the comonomer used in copolymerization directly impacts the electronic structure. Combining the dithienylthiazole acceptor unit with progressively stronger donor units can systematically lower the polymer's bandgap, shifting its absorption and emission to longer wavelengths rsc.org.

Fused vs. Non-fused Units: Incorporating fused aromatic rings into the polymer backbone, such as in polymers containing imidazo[2,1-b]thiazole units, can increase the rigidity and planarity of the chain rsc.org. This often leads to improved intermolecular interactions and charge transport, as well as enhanced thermal stability.

Side-Chain Engineering: Attaching flexible alkyl or alkoxy side chains to the polymer backbone is essential for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing. The length and branching of these side chains can also influence the intermolecular spacing and packing morphology of the polymer films, providing another lever to tune device performance.

Through these structural engineering approaches, polymers based on this compound can be meticulously designed to meet the specific demands of various high-performance optoelectronic applications.

Future Research Directions and Emerging Opportunities in 2,5 Dithiophen 2 Yl 1,3 Thiazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing thiazole (B1198619) derivatives exist, the development of novel and more efficient synthetic routes for 2,5-dithiophen-2-yl-1,3-thiazole and its analogs remains a key area of research. Traditional approaches like the Hantzsch thiazole synthesis can be limited in producing specific substitution patterns, such as 2,5-disubstituted thiazoles, due to the instability of required precursors like α-haloaldehydes. organic-chemistry.org

Future research will likely focus on one-pot procedures and catalytic reactions that offer higher yields, reduced reaction times, and greater versatility. organic-chemistry.org For instance, a novel method involving a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a rhodium(II)-catalyzed reaction with thionoesters has shown promise for creating 2,5-disubstituted thiazoles. organic-chemistry.org This approach not only overcomes the limitations of traditional methods but also allows for the synthesis of thiazoles with a wide range of substituents. organic-chemistry.org The development of such streamlined synthetic pathways is crucial for making these compounds more accessible for various applications. organic-chemistry.org

Exploration of Advanced Functionalization and Derivatization Approaches

The ability to precisely functionalize the this compound core is critical for tailoring its properties for specific applications. Advanced functionalization and derivatization strategies are being explored to introduce a variety of substituents onto the thiazole and thiophene (B33073) rings.

Methods for introducing substituents onto thiazole rings include direct electrophilic substitution, metal-catalyzed cross-coupling reactions, and nucleophilic substitution. numberanalytics.com Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are particularly powerful tools for creating complex molecules with diverse properties. numberanalytics.com For instance, the Suzuki-Miyaura coupling has been effectively used to construct C-C bonds between thiophene, thiazole, and other heterocyclic units. acs.org Fine-tuning reaction conditions in these cross-coupling experiments is essential for achieving high yields and desired products. acs.org

Furthermore, the introduction of different functional groups can significantly impact the compound's biological activity and material properties. For example, the synthesis of various substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has led to compounds with notable antibacterial effects. nih.gov

Expansion into Supramolecular Architectures and Self-Assembly

The planar, π-conjugated structure of this compound and its derivatives makes them ideal candidates for the construction of supramolecular architectures and self-assembled materials. The interactions between molecules and their arrangement on surfaces can significantly influence the electronic and optical properties of the resulting materials. mdpi.com

Research in this area focuses on understanding and controlling the intermolecular interactions, such as hydrogen bonding and electrostatic forces, that drive the self-assembly process. mdpi.com The choice of substrate can also play a crucial role in determining the assembled structures and their corresponding electronic properties. mdpi.com For example, studies on dicyanovinyl-substituted oligothiophenes have shown that the nature of the metal surface (Au(111), Ag(111), or Cu(111)) dictates the formation of ordered assemblies and the electronic behavior of the molecules. mdpi.com The ability to create well-defined nanostructures through self-assembly opens up possibilities for applications in organic electronics and sensor technology.

Fine-Tuning of Electronic and Optical Properties for Next-Generation Devices

A significant area of research is dedicated to fine-tuning the electronic and optical properties of materials based on this compound for their use in next-generation electronic and optoelectronic devices. The inherent dipolar nature of the thiazole ring, with its electron-poor C2 and electron-rich C5 positions, allows for the rational design of chromophores with tailored nonlinear optical (NLO) properties. nycu.edu.tw

By strategically placing donor and acceptor substituents, the molecular hyperpolarizability (β) can be significantly influenced. nycu.edu.twresearchgate.net Computational studies have shown that the orientation of the thiazole subunit within a dipolar chromophore dramatically affects its NLO response. nycu.edu.twresearchgate.net This understanding provides a basis for designing thiazole-containing materials with superior NLO properties compared to their thiophene counterparts. nycu.edu.tw

Furthermore, the photophysical properties, such as absorption and emission spectra, can be modulated by the solvent environment and by introducing specific functional groups. researchgate.net For example, 2,5-diphenyl-thiazolo[5,4-d]thiazole exhibits solvatochromic effects and changes in fluorescence quantum yield in different solvents. researchgate.net This tunability is essential for developing materials for applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov

Integration with Other Heterocyclic and Aromatic Systems

To further expand the functional diversity of materials based on this compound, researchers are exploring its integration with other heterocyclic and aromatic systems. This approach allows for the creation of copolymers and hybrid molecules with unique and enhanced properties.

For instance, the synthesis of alternating donor-acceptor copolymers incorporating 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole has been investigated for applications in photovoltaic cells. korea.ac.krkorea.ac.kr These copolymers, which combine the thiazole-thiophene unit with other moieties like indolocarbazole or indenofluorene, exhibit good planarity for intermolecular packing and high charge mobility. korea.ac.kr The integration of different heterocyclic units, such as tetrazole, thiadiazole, or oxadiazole, with thiazole and thiophene has also been explored to develop compounds with potential antimicrobial and anticancer activities. nih.govmdpi.comdovepress.comnih.gov The synthesis of such hybrid systems often involves multi-step reactions and the use of various coupling techniques to link the different heterocyclic rings. nih.govmdpi.com

Green Chemistry Principles in the Synthesis and Processing of Materials

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis and processing of thiazole-based materials. nih.govresearchgate.net Conventional synthetic methods often rely on hazardous reagents and solvents, leading to environmental concerns and significant waste generation. nih.govresearchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Yield (%) | Key Parameters | Characterization Techniques |

|---|---|---|---|

| Heterocyclization | 65–75 | Reflux in DMSO, 18 hr | ¹H NMR, IR, elemental analysis |

| Halogenation | 50–60 | Iodine/Cl₂, RT, 12 hr | Melting point, LC-MS |

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.6 ppm) and thiazole carbons (δ 150–160 ppm). Coupling patterns distinguish substitution positions .

- IR spectroscopy : Detect C-Br (500–600 cm⁻¹) and C=S (1050–1150 cm⁻¹) stretches .